BenchChemオンラインストアへようこそ!

Trimazosin hydrochloride anhydrous

Alpha-1 adrenoceptor pharmacology Radioligand binding assay Receptor affinity comparison

Trimazosin hydrochloride anhydrous (CAS 35795-17-6) is a quinazoline-derived, orally active agent that lowers blood pressure primarily through selective blockade of vascular α1-adrenoceptors. It is structurally and mechanistically related to prazosin but demonstrates quantifiably lower affinity for the α1-adrenoceptor (approximately 100-fold less by radioligand binding in rabbit cerebral membranes) and a clinically relevant dual mechanism involving additional direct vasodilation beyond α1-blockade.

Molecular Formula C20H30ClN5O6
Molecular Weight 471.9 g/mol
CAS No. 35795-17-6
Cat. No. B1197214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimazosin hydrochloride anhydrous
CAS35795-17-6
Synonyms2-hydroxy-2-methylpropyl 4-(4-amino-6,7,8-trimethoxy-2-quinqzolinyl)-1-piperazinecar boxylate
CP 19,106
CP-19,106
trimazosin
trimazosin hydrochloride
trimazosin hydrochloride, monohydrate
Molecular FormulaC20H30ClN5O6
Molecular Weight471.9 g/mol
Structural Identifiers
SMILESCC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.Cl
InChIInChI=1S/C20H29N5O6.ClH/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5;/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23);1H
InChIKeyKJZWJYNJYOFTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimazosin Hydrochloride Anhydrous (CAS 35795-17-6) Procurement Guide: A Quinazoline α1-Blocker with Differentiated Vasodilatory Profile


Trimazosin hydrochloride anhydrous (CAS 35795-17-6) is a quinazoline-derived, orally active agent that lowers blood pressure primarily through selective blockade of vascular α1-adrenoceptors [1]. It is structurally and mechanistically related to prazosin but demonstrates quantifiably lower affinity for the α1-adrenoceptor (approximately 100-fold less by radioligand binding in rabbit cerebral membranes) and a clinically relevant dual mechanism involving additional direct vasodilation beyond α1-blockade [2]. These properties underpin its differentiation from in-class alternatives and are critical for scientific selection in cardiovascular research models requiring precise pharmacological characterization.

Trimazosin Hydrochloride Anhydrous: Why Generic Substitution with Other Quinazoline α1-Blockers Is Not Scientifically Defensible


Quinazoline α1-blockers such as prazosin, doxazosin, and terazosin are frequently considered interchangeable for blood pressure reduction, but this assumption collapses under quantitative scrutiny for trimazosin [1]. Trimazosin possesses a uniquely documented dual mechanism of action—α1-blockade plus a direct vasodilatory component independent of α1-receptors—that is absent in prazosin and doxazosin, as demonstrated by its ability to produce additional blood pressure lowering beyond maximal prazosin-induced hypotension and to relax K+-contracted aortic rings unlike prazosin [2]. Furthermore, its clearance (67 ± 29 mL/min) is substantially lower than that of prazosin (327 ± 78 mL/min) and its pharmacodynamic profile requires an integrated parent-metabolite effect compartment model, contrasting with the simpler parent-only models that fit prazosin and doxazosin [3]. Substitution without accounting for these differences will confound experimental design, introduce uncontrolled pharmacological variables, and invalidate cross-study comparisons in cardiovascular research.

Trimazosin Hydrochloride Anhydrous: Product-Specific Quantitative Differentiation Evidence Against Comparator α1-Blockers


Trimazosin vs. Prazosin: 100-Fold Lower α1-Adrenoceptor Affinity Directly Measured by Radioligand Binding

Trimazosin exhibits approximately 100-fold lower affinity at the α1-adrenoceptor compared to prazosin when measured under identical radioligand binding conditions in rabbit cerebral membranes, supported by a lower pA2 value derived from phenylephrine contractile responses in isolated thoracic aorta [1]. This quantitative difference directly translates to a distinct pharmacological profile: trimazosin is a less potent α1-antagonist but achieves comparable or greater in vivo hypotensive efficacy through additional mechanisms.

Alpha-1 adrenoceptor pharmacology Radioligand binding assay Receptor affinity comparison

Trimazosin vs. Prazosin, Doxazosin: Slower Systemic Clearance (67 vs. 327 vs. 139 mL/min) Confirming Distinct Pharmacokinetic Handling

Following acute intravenous administration in normotensive subjects, trimazosin clearance was 67 ± 29 mL/min, which is approximately 5-fold lower than prazosin (327 ± 78 mL/min) and approximately 2-fold lower than doxazosin (139 ± 30 mL/min) [1]. The terminal elimination half-life of trimazosin (3.1 ± 0.3 h) was comparable to prazosin (2.0 ± 0.4 h) but significantly shorter than doxazosin (9.4 ± 1.5 h), indicating that clearance differences are driven by volume of distribution differences, not elimination rate alone.

Pharmacokinetic comparison Systemic clearance Quinazoline α1-blocker PK modeling

Trimazosin vs. Prazosin: Additional Direct Vasodilator Activity Demonstrated by K+-Contracted Aortic Relaxation and Additive Hypotension Beyond Maximal α1-Blockade

Unlike prazosin, trimazosin at higher concentrations relaxed K+-contracted thoracic aorta—a functional assay for direct, non-receptor-mediated vasodilation [1]. In vivo, when trimazosin was administered during a maximum hypotensive response to prazosin (i.e., under maximal α1-blockade), it caused an additional fall in blood pressure, and only trimazosin enhanced the relaxant effect of sodium nitroprusside on isolated rat aorta [2]. These data constitute direct evidence of a dual mechanism—α1-blockade plus a vascular smooth muscle relaxant action potentially linked to cyclic GMP elevation—that is not shared by prazosin.

Direct vasodilation Alpha-1 blockade additivity Vascular smooth muscle mechanics

Trimazosin vs. Prazosin: Lower Functional Selectivity for α1 vs. α2-Adrenoceptors in Human in vivo Studies

In a double-blind, volunteer study, prazosin (2 mg) completely suppressed the diastolic pressor effect of noradrenaline and produced a heart rate increase rather than a decrease, indicating clear α1-selectivity, whereas trimazosin (200 mg) produced only a parallel shift in the noradrenaline dose-response curve for diastolic pressure and heart rate, consistent with less α1-vs-α2 selectivity [1]. This difference in selectivity profile was robust across phenylephrine and noradrenaline challenges and was not attributable to dose differences alone, as the doses used produced equivalent effects on lying and tilted blood pressure.

Alpha-adrenoceptor subtype selectivity Postjunctional selectivity Noradrenaline pressor response

Trimazosin vs. Methyldopa: Equivalent Antihypertensive Efficacy but Superior Tolerability in a Double-Blind Clinical Comparison

In an 18-week double-blind comparison of trimazosin (max 800 mg/day) vs. methyldopa (max 2000 mg/day) in 22 hypertensive patients continuing polythiazide, quantitative blood pressure response criteria indicated trimazosin was as effective as methyldopa (8/9 trimazosin patients vs. 8/12 methyldopa patients achieved excellent or good responses) [1]. However, significant side effects—syncope and postural hypotension—developed in two methyldopa patients, while no significant side effects occurred in the trimazosin group, and one methyldopa patient developed a positive Coombs' test [1].

Antihypertensive clinical trial Drug tolerability comparison Blood pressure response criteria

Trimazosin vs. Placebo: Selective, Out-of-Proportion Increase in Renal Blood Flow with No Tolerance Development

Acute and chronic autonomic, systemic, and renal hemodynamic studies in patients with mild-to-moderate essential hypertension showed that trimazosin selectively increased renal blood flow out of proportion to the increase in cardiac output, an effect not observed with placebo [1]. After chronic administration, trimazosin maintained its antihypertensive effect with no development of tolerance and no significant change in renin, aldosterone, or metabolic parameters relative to placebo [1]. This renal hemodynamic selectivity and lack of tolerance are not consistent findings across all α1-blockers (e.g., prazosin can induce tolerance in some models).

Renal hemodynamics Vascular selectivity Drug tolerance

Trimazosin Hydrochloride Anhydrous: Evidence-Backed Application Scenarios for Scientific Procurement


Dissecting α1-Blockade-Independent Vasodilatory Mechanisms in Vascular Pharmacology

Trimazosin is the only quinazoline α1-blocker with robustly demonstrated dual mechanism (α1-antagonism plus direct vasodilation). The quantitative evidence—100-fold lower α1-affinity [1], K+-contracted aortic relaxation, and additive hypotension beyond maximal prazosin-induced α1-blockade [2]—makes it indispensable for experimental designs that require separating receptor-mediated from non-receptor-mediated vascular smooth muscle relaxation. Use trimazosin when the research goal is to isolate cyclic GMP-dependent or other direct vasodilatory pathways without confounding by high-affinity α1-occupancy.

Pharmacokinetic-Pharmacodynamic Modeling Studies Requiring Low-Clearance, Metabolite-Active Compounds

The uniquely low systemic clearance of trimazosin (67 ± 29 mL/min) versus prazosin (327 ± 78 mL/min) and doxazosin (139 ± 30 mL/min) [1], combined with the requirement for an integrated parent-metabolite (1-hydroxytrimazosin) effect compartment model that is not needed for other class members, positions trimazosin as the reference compound for developing and validating complex PK-PD models involving active metabolites. Procurement should be prioritized when the study design demands lower clearance to achieve sustained drug concentrations with fewer dosing adjustments.

Renal Hypertension Models Requiring Selective Renal Vasodilation Without Tolerance

Trimazosin's selective increase in renal blood flow—out of proportion to cardiac output changes—and the documented absence of tolerance during chronic administration [1] make it the preferred α1-blocker for long-term studies of hypertension complicated by renal impairment. In contrast to prazosin, which has been reported to induce tolerance in some experimental models, trimazosin maintains hemodynamic efficacy over extended dosing periods, ensuring data reproducibility in chronic renal hypertension protocols.

Human Tissue and in vivo Studies Targeting Mixed α1/α2 Pharmacological Profiles

The reduced α1-selectivity of trimazosin versus prazosin, confirmed in human volunteers via noradrenaline pressor response curves [1], defines a specific experimental niche: when the objective is to model non-selective α-adrenoceptor blockade or to investigate α2-mediated contributions to vasoconstriction in human vascular preparations, trimazosin is the compound of choice. High-selectivity alternatives would artifactually eliminate α2-mediated responses, compromising translational relevance in mixed-receptor vascular beds.

Quote Request

Request a Quote for Trimazosin hydrochloride anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.